molecular formula C16H22BNO4 B15340264 3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one

3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one

Cat. No.: B15340264
M. Wt: 303.2 g/mol
InChI Key: YBUBNCJWDNYRNU-UHFFFAOYSA-N
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Description

3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one is a complex organic compound that features a boron-containing dioxaborolane ring and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the dioxaborolane ring: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring.

    Attachment of the phenyl group: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative.

    Formation of the oxazolidinone ring: The oxazolidinone ring is formed through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonyl-containing products, while reduction may produce alcohols or amines

Scientific Research Applications

3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays and studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound with different structural features and applications.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar dioxaborolane ring but different functional groups.

Uniqueness

3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one is unique due to its combination of a dioxaborolane ring and an oxazolidinone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22BNO4

Molecular Weight

303.2 g/mol

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)13-7-5-12(6-8-13)11-18-9-10-20-14(18)19/h5-8H,9-11H2,1-4H3

InChI Key

YBUBNCJWDNYRNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOC3=O

Origin of Product

United States

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